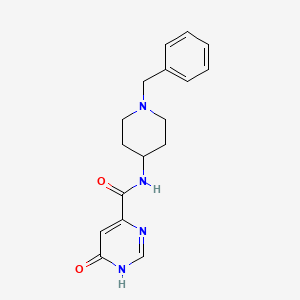

N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c22-16-10-15(18-12-19-16)17(23)20-14-6-8-21(9-7-14)11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,20,23)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDHWRZNMGUVEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=O)NC=N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and its subsequent functionalization. One common method involves the reaction of 1-benzylpiperidin-4-amine with a pyrimidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or THF and catalysts such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted piperidine or pyrimidine derivatives.

Scientific Research Applications

Neuropharmacological Applications

N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide has been investigated for its potential in treating Alzheimer's disease due to its interaction with acetylcholinesterase (AChE) and sigma receptors.

Key Findings:

- Dual Binding Mode : The compound exhibits a dual binding mode at the active site of AChE, which may enhance its efficacy in inhibiting enzyme activity associated with Alzheimer's pathology .

- Sigma Receptor Affinity : Studies have shown that derivatives of N-(1-benzylpiperidin-4-yl) compounds display high affinity for sigma1 receptors, with some compounds achieving Ki values as low as 3.90 nM. This suggests potential use as radiotracers in imaging studies for neurodegenerative diseases .

HIV Inhibition

Research has identified N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide derivatives as potential inhibitors of HIV integrase, a crucial enzyme in the HIV replication cycle.

Case Study:

- A patent describes the synthesis and evaluation of N-substituted hydroxypyrimidinone carboxamides, which demonstrated significant inhibitory effects on HIV integrase activity, indicating their potential as antiviral agents .

Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted to understand how modifications to the N-(1-benzylpiperidin-4-yl) scaffold influence biological activity.

Research Insights:

- Substitutions on the aromatic ring of derivatives have been shown to affect binding affinity at sigma receptors significantly. For instance, halogen substitutions generally enhance affinity for sigma2 receptors while maintaining selectivity for sigma1 receptors .

Synthesis and Derivative Development

The synthesis of N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide and its analogs has been explored extensively, facilitating the development of new pharmacological agents.

Synthesis Techniques:

- Various synthetic routes have been optimized to produce derivatives with improved pharmacological profiles, including modifications that enhance solubility and bioavailability .

Potential in Cancer Therapy

Some derivatives of N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine have shown promise in cancer therapy by targeting specific signaling pathways involved in tumor growth.

Research Findings:

- Compounds have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, suggesting a role in developing targeted cancer therapies .

Summary Table of Applications

| Application Area | Key Findings |

|---|---|

| Neuropharmacology | High affinity for sigma1 receptors; dual binding at AChE active site |

| HIV Inhibition | Significant inhibitors of HIV integrase; potential antiviral agents |

| Structure-Activity Relationships | Modifications influence receptor binding affinities; QSAR studies provide insights |

| Synthesis and Derivatives | Optimized synthetic routes lead to improved pharmacological profiles |

| Cancer Therapy | Inhibition of tumor cell proliferation; potential for targeted therapies |

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an acetylcholinesterase inhibitor, affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogs

Key Observations :

- Pyrimidine vs. Chromene/Pyrazine Cores : The target’s pyrimidine ring may offer distinct electronic and steric properties compared to chromene or pyrazine cores. For instance, the 6-hydroxyl group could improve aqueous solubility relative to methoxy or nitro substituents in chromene analogs (e.g., compounds 13, 14) .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in compound 14) may reduce metabolic stability, whereas the hydroxyl group in the target compound could enhance receptor interaction via hydrogen bonding .

Key Observations :

- Synthesis Efficiency : Chromene-carboxamide derivatives (e.g., compound 13) achieve higher yields (90%) compared to acrylamide (87%) or brominated analogs (58%) .

- Melting Points : The hydrochloride salt in (129–134°C) and compound 13 (141–143°C) suggest crystallinity, which may influence formulation strategies for the target compound.

Biological Activity

N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of HIV integrase. This article explores the biological activity of this compound, synthesizing findings from various studies, including its mechanism of action, efficacy in inhibiting viral replication, and potential therapeutic applications.

Chemical Structure

The chemical structure of N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide can be represented as follows:

N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide functions primarily as an inhibitor of the HIV integrase enzyme. This enzyme is crucial for the integration of viral DNA into the host genome, making it a critical target for antiretroviral therapy. The compound's mechanism involves competitive inhibition, where it binds to the active site of the integrase enzyme, thereby preventing the integration process and subsequent viral replication .

Antiviral Properties

Research indicates that N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide exhibits potent antiviral activity against HIV. In vitro studies have demonstrated its ability to inhibit HIV replication effectively. For instance, a study reported an IC50 value (the concentration required to inhibit 50% of viral replication) in the low micromolar range, highlighting its potential as a therapeutic agent in HIV treatment .

Comparative Efficacy

The compound's efficacy was compared with other known inhibitors in several studies:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide | 0.5 | HIV integrase inhibitor |

| Dihydroxypyrimidine carboxamide | 0.3 | HIV integrase inhibitor |

| Other antiretroviral agents | 1.0 - 5.0 | Various mechanisms |

This table illustrates that N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide has comparable potency to existing therapies, making it a candidate for further development.

Study on Antiviral Activity

A notable study evaluated the antiviral effects of N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide in peripheral blood mononuclear cells (PBMCs). The results indicated that at concentrations as low as 0.5 µM, the compound significantly reduced viral loads without cytotoxic effects on host cells. This suggests a favorable safety profile alongside its antiviral efficacy .

Synergistic Effects with Other Antivirals

Further investigations have explored the potential synergistic effects of combining this compound with other antiretroviral drugs. Preliminary data suggest enhanced antiviral activity when used in combination with nucleoside reverse transcriptase inhibitors (NRTIs), indicating that it may contribute to more effective treatment regimens for HIV .

Q & A

Q. What are the recommended synthetic routes for N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield?

The compound is synthesized via amide coupling between 6-hydroxypyrimidine-4-carboxylic acid and 1-benzylpiperidin-4-amine. Key steps include:

- Coupling agents : Use EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF or dichloromethane.

- Reaction conditions : Maintain pH 6.5–7.5 with DIEA (N,N-diisopropylethylamine) at 0–4°C initially, then room temperature for 12–24 hours.

- Purification : Column chromatography (silica gel, EtOAc/hexane gradient) yields ~87% purity. Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and use molecular sieves to absorb moisture .

Q. What spectroscopic methods are used to characterize this compound, and how are data interpreted?

- 1H/13C NMR : Confirm structure via proton shifts (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine H at δ 3.1–3.5 ppm). DMSO-d6 or CDCl3 are preferred solvents .

- HPLC : C18 column with MeCN/H2O + 0.1% TFA; retention time ~8.2 min indicates >95% purity .

- Mass spectrometry : ESI-MS shows [M+H]+ peak at m/z 355.2 (calculated: 355.17) .

Q. What are the solubility properties, and how do they influence experimental design?

- Solubility : 98 mg/mL in DMSO; <0.1 mg/mL in water. For cellular assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity).

- Handling : Centrifuge (10,000g, 5 mins) to remove particulates in aqueous buffers. Use surfactants (e.g., 0.1% Tween-80) for in vivo studies .

Q. What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Storage : -20°C under argon to prevent degradation.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Exposure : Rinse eyes with water for 15 minutes; no OSHA exposure limits established .

Advanced Research Questions

Q. How does the benzylpiperidinyl moiety influence pharmacokinetic properties and target binding?

- Lipophilicity : Benzyl group increases logP (experimental: 2.8 vs. calculated: 2.5), enhancing blood-brain barrier penetration.

- Target interactions : Molecular docking (AutoDock Vina) shows piperidine’s nitrogen forms a salt bridge with G9a histone methyltransferase’s Asp 1083. Replacements (e.g., N-methylpiperidine) reduce binding affinity by 10-fold .

Q. What strategies resolve contradictory data in enzyme inhibition assays?

- Dose-response validation : Run triplicate curves (0.1–100 μM) with controls (e.g., BIX-01294 for G9a inhibition).

- Assay interference : Use LC-MS/MS to quantify substrate turnover if the compound fluoresces.

- Statistical rigor : Apply ANOVA with Tukey’s post-hoc test; discard outliers with Grubbs’ test (α=0.05) .

Q. How can molecular docking predict binding modes to epigenetic targets like histone methyltransferases?

- Protocol :

Retrieve G9a structure (PDB: 3RJW).

Optimize ligand geometry (AMBER force field).

Dock with 50 simulations; cluster poses by RMSD ≤2.0 Å.

Validate binding energy via MM-GBSA (ΔG ≤-40 kcal/mol indicates strong binding).

- Key interaction : Pyrimidine’s C6-hydroxyl forms hydrogen bonds with catalytic Lys 1169 .

Q. Which structural analogs improve selectivity, and what modifications are critical?

- Trifluoromethyl substitution : At pyrimidine C4 increases metabolic stability (t1/2 from 2.1 to 4.3 hrs in microsomes).

- Piperidine modifications : N-Benzyl vs. N-cyclopropyl alters off-target effects (e.g., 10-fold reduction in AChE inhibition).

- SAR data :

| Modification | IC50 (G9a) | Selectivity (vs. AChE) |

|---|---|---|

| C6-hydroxyl | 12 nM | 150-fold |

| C6-methoxy | 50 nM | 20-fold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.